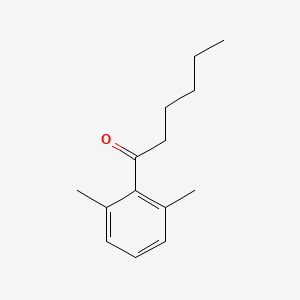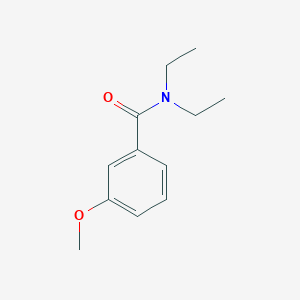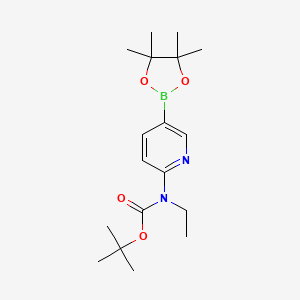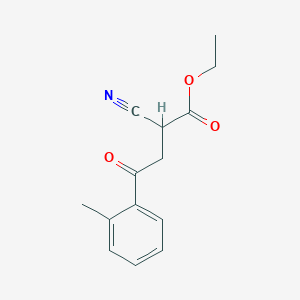
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a chemical compound with the empirical formula C6H3BrClF . It is a solid substance and is part of a unique collection of chemicals provided by Sigma-Aldrich for research purposes .
Molecular Structure Analysis
The molecular weight of 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is 209.44 . The structure of the molecule can be represented by the SMILES stringFc1cc(Br)ccc1Cl . This indicates that the molecule consists of a benzene ring with bromine (Br), chlorine (Cl), and fluorine (F) substituents . Physical And Chemical Properties Analysis
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a solid substance . More detailed physical and chemical property data may be available from specialized databases or literature .科学的研究の応用
Synthesis and Chemical Properties
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a compound of interest in the field of organic synthesis, serving as an intermediate for various chemical reactions. A practical method for the synthesis of related biphenyl derivatives, showcasing its utility in the manufacture of pharmaceuticals and agrochemicals, has been developed. This synthesis involves cross-coupling reactions and has been optimized to improve yields while addressing environmental and safety concerns associated with traditional methods (Qiu et al., 2009).
Environmental Impact and Health Assessment
The environmental and health implications of brominated and fluorinated compounds, including those related to 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene, have been extensively reviewed. Studies have assessed the occurrence, fate, and toxicological profiles of these compounds in various matrices, highlighting concerns over their persistence and potential bioaccumulative properties. Notably, the formation of toxic by-products such as dioxins and furans during combustion processes involving brominated flame retardants has been examined, underscoring the importance of understanding and mitigating environmental releases (Mennear & Lee, 1994).
Advances in Fluoroalkylation Reactions
The compound's relevance is further demonstrated in the development of fluoroalkylation methods, a key area of research in green chemistry. These methods aim to introduce fluorinated groups into target molecules, enhancing their physical, chemical, and biological properties. Water-based fluoroalkylation reactions, in particular, represent a significant advancement towards more environmentally friendly chemical processes. Such innovations open new avenues for the synthesis of fluorine-containing pharmaceuticals and agrochemicals, leveraging the unique properties of fluorinated compounds for improved performance (Song et al., 2018).
Environmental Degradation and Remediation
Research on the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene and related compounds. Understanding the mechanisms of biodegradation and the potential for natural attenuation is crucial for assessing the environmental impact of these substances and developing strategies for their remediation. Studies have identified specific microbial pathways capable of breaking down fluorinated compounds, suggesting the possibility of bioremediation as a viable option for mitigating pollution (Liu & Mejia Avendaño, 2013).
Safety And Hazards
特性
IUPAC Name |
1-bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBSOYQQGVEEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

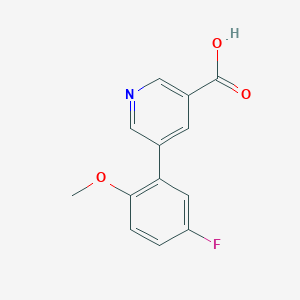
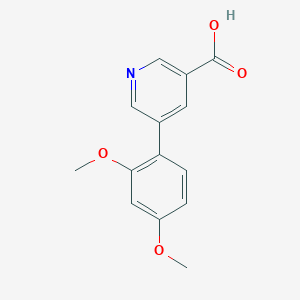
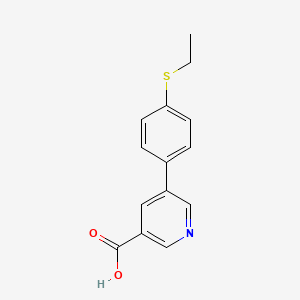

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


